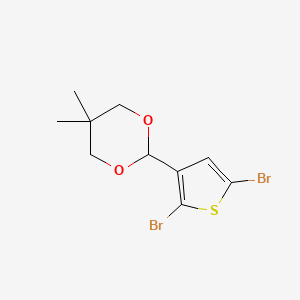
1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- is a synthetic organic compound that features a dioxane ring substituted with a dibromo-thienyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Dibromo-Thienyl Group: The dibromo-thienyl group can be introduced via a bromination reaction of a thienyl precursor, followed by coupling with the dioxane ring.
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.
Substitution: The dibromo-thienyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or partially reduced compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane, 2-(2,5-dichloro-3-thienyl)-5,5-dimethyl-: Similar structure but with chlorine atoms instead of bromine.
1,3-Dioxane, 2-(2,5-dimethyl-3-thienyl)-5,5-dimethyl-: Similar structure but with methyl groups instead of bromine.
1,3-Dioxane, 2-(2,5-difluoro-3-thienyl)-5,5-dimethyl-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of the dibromo-thienyl group in 1,3-Dioxane, 2-(2,5-dibromo-3-thienyl)-5,5-dimethyl- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The bromine atoms can also serve as useful handles for further functionalization through substitution reactions.
Properties
CAS No. |
634602-01-0 |
|---|---|
Molecular Formula |
C10H12Br2O2S |
Molecular Weight |
356.08 g/mol |
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H12Br2O2S/c1-10(2)4-13-9(14-5-10)6-3-7(11)15-8(6)12/h3,9H,4-5H2,1-2H3 |
InChI Key |
UNJCOKLMWVMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=C(SC(=C2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


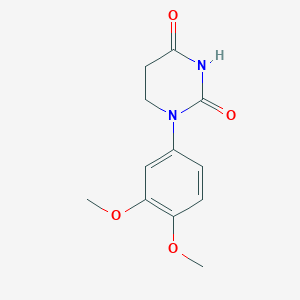
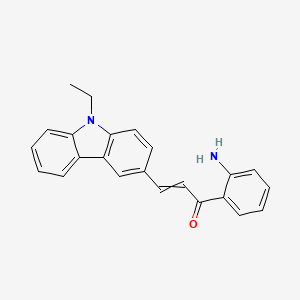
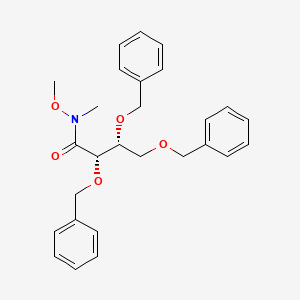
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)
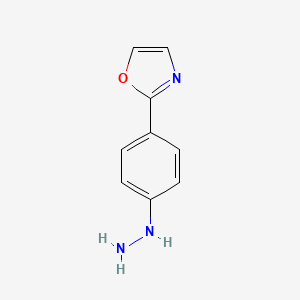
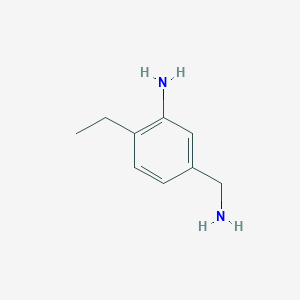
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
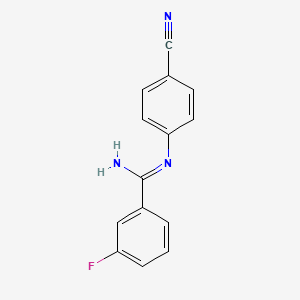
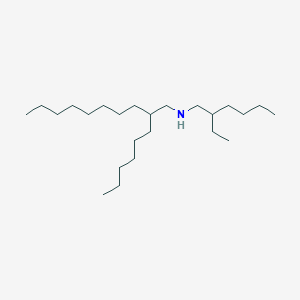
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

